

# ER-27319 Maleate for Kinase Activity Assays: Application Notes and Protocols

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## Compound of Interest

Compound Name: ER-27319 maleate

Cat. No.: B1671605

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## Introduction

**ER-27319 maleate** is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cell receptors.[1][2] Notably, Syk is a key component of the downstream signaling cascade initiated by the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[3][4] Activation of this pathway is central to the initiation of allergic and inflammatory responses, leading to the release of mediators such as histamine and cytokines.[4][5] ER-27319 exerts its inhibitory effect by selectively interfering with the FcεRI-mediated activation of Syk, thereby preventing its tyrosine phosphorylation and subsequent downstream signaling events.[6][7] This makes **ER-27319 maleate** a valuable tool for studying Syk-dependent signaling pathways and for the screening and development of novel anti-inflammatory and anti-allergic therapeutics.

## Mechanism of Action

ER-27319 is an acridone-related compound that selectively inhibits the tyrosine phosphorylation of Syk kinase.[8] In the context of mast cell activation, the cross-linking of IgE bound to FcεRI recruits and activates Syk.[9] ER-27319 specifically inhibits the phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[6] This selective inhibition blocks the subsequent signaling cascade, including the activation of phospholipase C-γ1 (PLC-γ1) and protein kinase C (PKC),

ultimately preventing the degranulation of mast cells and the release of inflammatory mediators.[4]

## Data Presentation

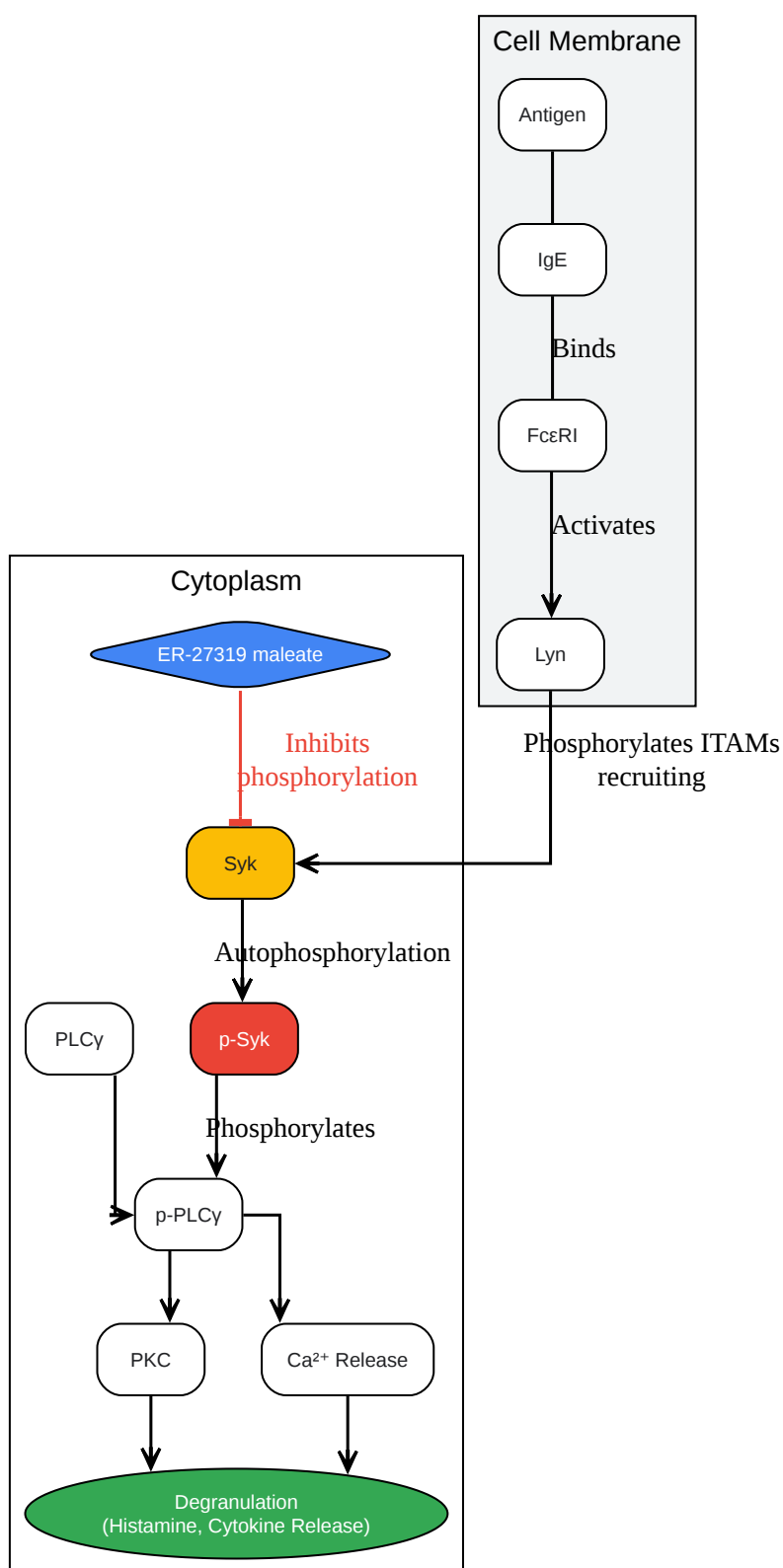
### In Vitro Inhibition of Cellular Responses by ER-27319

Cell Type	Response Measured	IC50 (μM)	Reference
RBL-2H3 cells	Antigen-induced TNF-α production	10	
RBL-2H3 cells	Antigen-induced histamine secretion	~10	[8]
Rat peritoneal mast cells	Antigen-induced histamine release	~10	[8]
Human cultured mast cells	Anti-IgE-induced histamine release	~10	[8]

### Inhibition of Syk Phosphorylation by ER-27319

ER-27319 Concentration (μM)	Inhibition of Syk Phosphorylation (%)	Reference
10	68 ± 9.9	[6]
30	93 ± 3.3	[6]

## Signaling Pathway



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Caption: FcεRI signaling pathway and the inhibitory action of **ER-27319 maleate**.

## Experimental Protocols

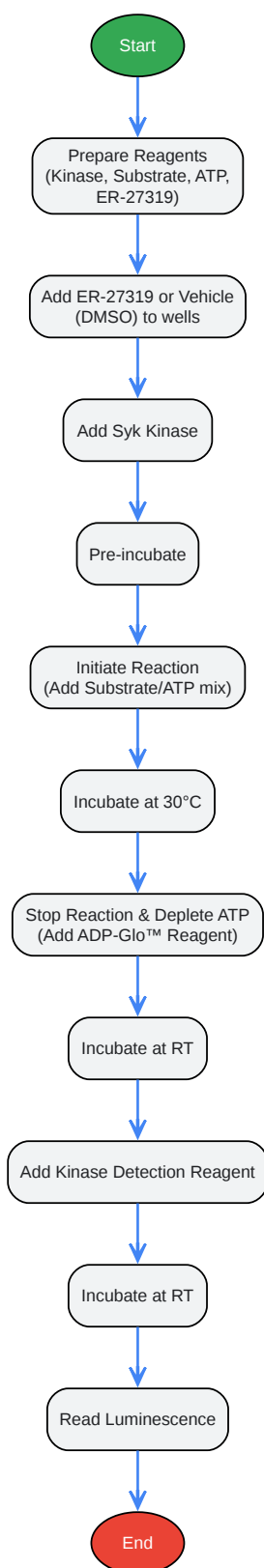
### Protocol 1: In Vitro Syk Kinase Activity Assay

This protocol describes a general method for determining the in vitro activity of Syk kinase and assessing the inhibitory potential of **ER-27319 maleate** using a luminescence-based assay that measures ATP consumption.

Materials:

- Recombinant active Syk enzyme
- Syk kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
- **ER-27319 maleate**
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well or 384-well plates
- Luminometer

Experimental Workflow:



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Caption: General experimental workflow for an in vitro kinase inhibition assay.

Procedure:

- Reagent Preparation:
  - Prepare a stock solution of **ER-27319 maleate** in DMSO. Further dilute in Kinase Assay Buffer to desired concentrations.
  - Dilute the recombinant Syk enzyme and substrate in Kinase Assay Buffer to the desired working concentrations.
  - Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the  $K_m$  for Syk.
- Assay Setup:
  - Add 2.5  $\mu$ L of the diluted **ER-27319 maleate** or vehicle (DMSO) to the appropriate wells of a white, opaque 96-well plate.
  - Add 5  $\mu$ L of the diluted Syk enzyme to each well, except for the "no enzyme" control wells.
  - Add 2.5  $\mu$ L of Kinase Assay Buffer to the "no enzyme" control wells.
  - Mix gently and pre-incubate the plate for 10 minutes at room temperature.
- Kinase Reaction:
  - Initiate the kinase reaction by adding 2.5  $\mu$ L of the substrate/ATP mixture to each well.
  - Mix the plate gently and incubate for 60 minutes at 30°C.
- Signal Detection:
  - Stop the kinase reaction and deplete the remaining ATP by adding 5  $\mu$ L of ADP-Glo™ Reagent to each well.
  - Incubate the plate for 40 minutes at room temperature.

- Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate the plate for 30 minutes at room temperature, protected from light.
- Data Acquisition:
  - Measure the luminescence using a plate reader.
- Data Analysis:
  - Subtract the background luminescence (from "no enzyme" controls).
  - Calculate the percentage of kinase activity relative to the vehicle control.
  - Plot the percentage of activity against the log concentration of **ER-27319 maleate** to determine the IC<sub>50</sub> value.

## Protocol 2: Cellular Syk Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the inhibitory effect of **ER-27319 maleate** on antigen-induced Syk phosphorylation in a mast cell line (e.g., RBL-2H3).

Materials:

- RBL-2H3 cells
- DNP-specific IgE
- DNP-BSA (antigen)
- **ER-27319 maleate**
- Tyrode's buffer
- Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- BCA Protein Assay Kit

- SDS-PAGE gels and blotting apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526) and anti-total-Syk
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Cell Culture and Sensitization:
  - Culture RBL-2H3 cells to 80-90% confluency.
  - Sensitize the cells by incubating with DNP-specific IgE (e.g., 0.5 µg/mL) overnight.
- Inhibitor Treatment and Stimulation:
  - Wash the sensitized cells twice with Tyrode's buffer.
  - Pre-incubate the cells with various concentrations of **ER-27319 maleate** (e.g., 1, 10, 30 µM) or vehicle (DMSO) for 10 minutes at 37°C.[\[10\]](#)
  - Stimulate the cells with DNP-BSA (e.g., 100 ng/mL) for 5 minutes at 37°C.[\[10\]](#)
- Cell Lysis and Protein Quantification:
  - Immediately stop the stimulation by placing the culture dish on ice and washing the cells with ice-cold PBS.
  - Lyse the cells by adding ice-cold lysis buffer.
  - Scrape the cells and collect the lysate.
  - Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.



- Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
  - Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
  - Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis:
  - To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-Syk antibody.
  - Quantify the band intensities using densitometry software.
  - Calculate the ratio of phospho-Syk to total-Syk for each condition.
  - Express the results as a percentage of the stimulated control (vehicle-treated).

## Conclusion

**ER-27319 maleate** is a valuable pharmacological tool for the investigation of Syk-mediated signaling pathways. Its selectivity for Syk makes it particularly useful for dissecting the role of this kinase in allergic and inflammatory responses. The provided protocols offer a framework for researchers to utilize **ER-27319 maleate** in both in vitro kinase assays and cell-based phosphorylation studies to further elucidate the mechanisms of Syk-dependent cellular processes and to screen for novel therapeutic agents.

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